ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Medicinal Chemistry Flow Chemistry Handling

Ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate (CAS 65880-18-4) is a saturated indole derivative belonging to the tetrahydroindole class, characterized by a bicyclic framework with an ethyl ester at the 2-position. It serves as a versatile intermediate in the construction of indole-based pharmacophores and natural product-like scaffolds.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 65880-18-4
Cat. No. B1584450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate
CAS65880-18-4
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(N1)CCCC2
InChIInChI=1S/C11H15NO2/c1-2-14-11(13)10-7-8-5-3-4-6-9(8)12-10/h7,12H,2-6H2,1H3
InChIKeyLOSQSLWRXZTVTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate (CAS 65880-18-4): A Tetrahydroindole Ester Building Block for Medicinal Chemistry and Organic Synthesis


Ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate (CAS 65880-18-4) is a saturated indole derivative belonging to the tetrahydroindole class, characterized by a bicyclic framework with an ethyl ester at the 2-position . It serves as a versatile intermediate in the construction of indole-based pharmacophores and natural product-like scaffolds . Its fully saturated cyclohexene ring distinguishes it from aromatic indole-2-carboxylates, imparting distinct reactivity and stability profiles .

Why Methyl Ester or Aromatic Indole Analogs Cannot Replace Ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate


Although methyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate (CAS 143064-85-1) shares the same tetrahydroindole core, it is a crystalline solid (mp 150–152 °C) , whereas the ethyl ester is a liquid at ambient temperature (density 1.143 g/cm³, bp 373.4 °C) . This physical-state difference directly impacts handling, dissolution, and compatibility with solvent-free or continuous-flow reaction setups. Furthermore, the ethyl ester's enhanced steric bulk and altered electron-donating character relative to the methyl ester can lead to divergent reaction rates and selectivity in key transformations such as hydrolysis, transesterification, and N-functionalization [1]. These factors make simple substitution unreliable when precise reactivity or physical form is required.

Quantitative Differentiation of Ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate from Closest Analogs


Liquid vs. Solid Physical State: Ethyl Ester Offers Superior Handling in Solution-Phase Chemistry

The ethyl ester is a liquid at ambient temperature, while the methyl analog is a crystalline solid. Quantitative physical data: ethyl ester density 1.143 g/cm³, boiling point 373.4 °C at 760 mmHg ; methyl ester melting point 150–152 °C . The absence of a melting point for the ethyl ester and its liquid nature simplify transfer, dissolution, and mixing in automated synthesis platforms .

Medicinal Chemistry Flow Chemistry Handling

Higher Batch Purity: Ethyl Ester Delivers 99.88% Purity vs. Methyl Ester's Typical 95%

Leyan's batch analysis for ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate reports a purity of 99.88% . In contrast, the methyl ester is commonly supplied at ≥95% purity . This 4.88% absolute purity difference reduces side-product formation in subsequent reactions, improving yields and simplifying purification in multi-step syntheses.

Quality Control Synthetic Reliability Purity

Patent-Validated Intermediate for BTK and Histamine H4 Receptor Modulators

Ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate is explicitly cited as a building block in patents for Bruton's tyrosine kinase (BTK) inhibitors and histamine H4 receptor modulators . While the methyl ester is structurally similar, the ethyl ester's distinct steric and electronic properties can influence the SAR of final compounds. The tetrahydroindole scaffold itself is privileged for kinase selectivity due to its saturated nature, which reduces aromatic stacking interactions compared to fully aromatic indole-2-carboxylates .

Drug Discovery Kinase Inhibitors Immunology

Storage Stability Advantage: Defined Low-Temperature Protocol for Ethyl Ester

Vendor specifications recommend storage at -20 °C for the ethyl ester , which is explicitly defined to ensure long-term stability. For the methyl ester, no such explicit stability protocol is uniformly reported. The ethyl ester's higher boiling point (373.4 °C vs. 364.3 °C predicted for the methyl ester ) suggests lower vapor pressure and reduced evaporative loss during storage and handling. This makes the ethyl ester a more robust choice for inventory management in compound libraries.

Stability Storage Logistics

Optimal Application Scenarios for Ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate Based on Quantitative Differentiation


Medicinal Chemistry: BTK and H4 Receptor Targeted Library Synthesis

The compound's patent-validated role as a building block for BTK and H4R modulators makes it a strategic choice for medicinal chemists developing novel immunomodulatory agents. Its liquid form and high purity (99.88%) facilitate accurate dispensing in both manual and automated parallel synthesis, while the saturated scaffold reduces off-target aromatic interactions common with fully aromatic indoles .

Flow Chemistry and Automated Synthesis Platforms

The liquid physical state eliminates the need for pre-dissolution steps required for solid methyl ester analogs, reducing setup time and improving reproducibility in continuous-flow reactors. The defined boiling point and storage stability at -20 °C further support long-term, uninterrupted operation .

Analytical Reference Standard for Tetrahydroindole-2-carboxylate Method Development

With a batch purity of 99.88%, the ethyl ester serves as an excellent reference standard for HPLC, GC, and NMR method development targeting tetrahydroindole-2-carboxylate scaffolds, ensuring reliable calibration curves and impurity profiling .

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